molecular formula C11H18BNO4S B1434260 (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid CAS No. 1704097-20-0

(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid

Cat. No.: B1434260
CAS No.: 1704097-20-0
M. Wt: 271.15 g/mol
InChI Key: QHFIHPWYTDWALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid is an organic compound with the molecular formula C10H16BNO4S. It is a boronic acid derivative that features a phenyl ring substituted with a tert-butylsulfamoyl group and a boronic acid moiety.

Mechanism of Action

Target of Action

The primary target of (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial as it provides the organoboron reagent necessary for the transmetalation process .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the presence of other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid typically involves the reaction of 3-amino-4-methylphenylboronic acid with tert-butylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonamide intermediate, which is then purified to yield the desired boronic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid is unique due to the presence of both the tert-butylsulfamoyl and boronic acid groups, which confer specific reactivity and binding characteristics. The methyl group on the phenyl ring further differentiates it from similar compounds, potentially affecting its steric and electronic properties .

Properties

IUPAC Name

[3-(tert-butylsulfamoyl)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-5-6-9(12(14)15)7-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFIHPWYTDWALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 4
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 5
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid
Reactant of Route 6
(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.